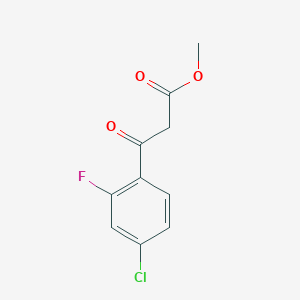

Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate

CAS No.: 171102-22-0

Cat. No.: VC4086041

Molecular Formula: C10H8ClFO3

Molecular Weight: 230.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171102-22-0 |

|---|---|

| Molecular Formula | C10H8ClFO3 |

| Molecular Weight | 230.62 |

| IUPAC Name | methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 |

| Standard InChI Key | ACYGMNSOWSCAJT-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)F |

| Canonical SMILES | COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)F |

Introduction

Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate is an organic compound classified as an ester. It features a methyl ester group linked to a 3-oxopropanoate moiety, which is further substituted with a 4-chloro-2-fluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural characteristics and potential reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate

The synthesis of Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)-3-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid catalyst and conducted under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction, the mixture is cooled, and the product can be isolated through filtration and purified via recrystallization.

For industrial-scale production, continuous flow processes may be employed to enhance efficiency and yield. Utilizing automated reactors allows for better control over reaction parameters such as temperature and catalyst concentration, thereby optimizing the synthesis process.

Biological Activity and Potential Applications

The biological activity of Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate primarily involves its interaction with biological macromolecules such as enzymes or receptors. Upon hydrolysis, the active form (the corresponding acid) can bind to specific targets, potentially influencing metabolic pathways or enzyme activity. The presence of chloro and fluoro substituents on the phenyl ring may enhance binding affinity and specificity, contributing to its biological effectiveness.

Potential Applications:

-

Pharmaceutical Development: It serves as a valuable intermediate in the synthesis of drugs targeting various diseases.

-

Biological Research: Its unique structure makes it suitable for studying enzyme interactions and receptor binding.

Comparative Analysis with Similar Compounds

While Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate has distinct properties, compounds with similar structures, such as Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate, also exhibit interesting biological activities. These compounds may act as tyrosinase inhibitors or have potential anticancer properties due to their ability to interact with biological targets.

| Compound Name | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| Methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | C10H8ClFO3 | 230.62 g/mol | Position of fluorine on the phenyl ring |

| Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate | C12H10ClFO3 | 256.66 g/mol | Different position of fluorine and additional carbon in the oxopropanoate moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume